molecular formula C5H5NS B010438 4-Mercaptopyridine CAS No. 19829-29-9

4-Mercaptopyridine

Cat. No.: B010438
CAS No.: 19829-29-9
M. Wt: 111.17 g/mol
InChI Key: FHTDDANQIMVWKZ-UHFFFAOYSA-N
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Description

4-Mercaptopyridine is an organosulfur compound with the molecular formula C5H5NS. It is a derivative of pyridine, where a thiol group (-SH) is attached to the fourth carbon of the pyridine ring. This compound is known for its yellow to light yellow crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptopyridine can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium sulfide in an alcohol medium . Another method includes the crystallization of this compound with thiourea, where specific amounts of substrates are weighed and transferred to a crystallizing dish .

Industrial Production Methods: In industrial settings, this compound is purified by dissolving it in boiling water, filtering, and precipitating it by adding aqueous sodium hydroxide to adjust the pH. The precipitate is then dissolved in ethanol, evaporated to dryness, and crystallized from boiling ethanol to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-mercaptopyridine involves its ability to form stable complexes with metal ions. For example, in the detection of mercury ions, this compound coordinates with mercury ions via the nitrogen of the pyridine moiety, forming a stable complex that changes the electrochemical activity of the sensor surface . This specific binding capability allows for high selectivity and sensitivity in detecting trace amounts of mercury ions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding capabilities with metal ions, particularly mercury ions. This property makes it highly valuable in the development of sensors for environmental and clinical applications .

Properties

IUPAC Name

1H-pyridine-4-thione
Source PubChem
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InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FHTDDANQIMVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NS
Source PubChem
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DSSTOX Substance ID

DTXSID70878773
Record name 4(1H)-PYRIDINETHIONE
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Molecular Weight

111.17 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Mercaptopyridine
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CAS No.

19829-29-9, 4556-23-4
Record name 4(1H)-Pyridinethione
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Record name 4-Thiopyridine
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Record name 4(1H)-PYRIDINETHIONE
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Record name Pyridine-4-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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